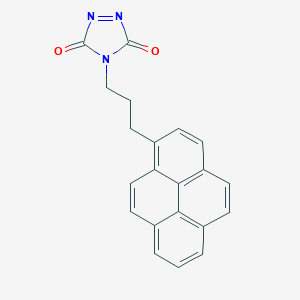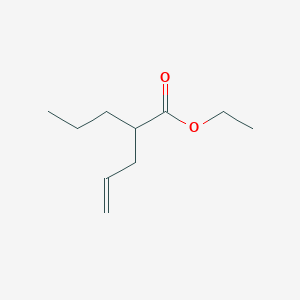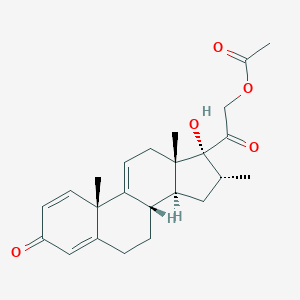
9,11-Dehydrodexamethasone acetate
Overview
Description
9,11-Dehydrodexamethasone acetate: is a synthetic glucocorticoid, a derivative of dexamethasone. It is characterized by the presence of a double bond between the 9th and 11th carbon atoms in its structure. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in various medical and scientific applications.
Mechanism of Action
Target of Action
9,11-Dehydrodexamethasone acetate, structurally similar to other corticosteroids like hydrocortisone and prednisolone , primarily targets the glucocorticoid receptor . This receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days .
Mode of Action
The compound binds to the glucocorticoid receptor, leading to decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . It is also metabolized to 11-dehydrodexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 2 and can be converted back to dexamethasone by Corticosteroid 11-beta-dehydrogenase isozyme 1 .
Biochemical Pathways
The compound affects the corticosteroid biochemical pathway . It is 6-hydroxylated by CYP3A4 to 6α- and 6β-hydroxydexamethasone . The NADH-dependent conversion of 11-dehydrodexamethasone to dexamethasone is very effective, catalyzed by 11beta-HSD type II .
Pharmacokinetics
The pharmacokinetics of this compound is time-dependent . The activity of CYP3A could be induced by the compound when persistently administered, resulting in auto-induction and time-dependent pharmacokinetics . The clearance of the compound is modeled by a sigmoid Emax equation .
Result of Action
The compound has been used for the treatment of various inflammatory conditions, including bronchial asthma, as well as endocrine and rheumatic disorders . It has also been recommended for use in COVID-19 patients with severe respiratory symptoms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of an 11 beta-hydroxyl group is essential for the anti-inflammatory and immunosuppressive effects of glucocorticoids . The non-linear correlation between serum dexamethasone and 11-dehydrodexamethasone might be due to saturation kinetics of the enzyme 11Β-HSD2 in the salivary duct .
Biochemical Analysis
Biochemical Properties
9,11-Dehydrodexamethasone acetate interacts with various enzymes, proteins, and other biomolecules. It is metabolized by the enzyme CYP3A4 into 6α- and 6β-hydroxydexamethasone . It can also be converted back to dexamethasone by the enzyme Corticosteroid 11-beta-dehydrogenase isozyme 1 . These interactions play a crucial role in the compound’s biological activity.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . For instance, it can reduce inflammation by inhibiting peripheral phospholipase . It also has potential effects on cell function in the context of diseases such as pneumonia .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a substrate for CYP3A4, and its activity can induce the enzyme when persistently administered, resulting in auto-induction and time-dependent pharmacokinetics .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that it can reduce mortality in hospitalised COVID-19 patients needing oxygen and ventilation
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by CYP3A4 into 6α- and 6β-hydroxydexamethasone . It can also be converted back to dexamethasone by Corticosteroid 11-beta-dehydrogenase isozyme 1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,11-Dehydrodexamethasone acetate typically involves the dehydration of 16β-methylprednisolone acetate to form the 9,11-dehydro derivative. This is followed by a reaction with a source of hypobromite, such as basic N-bromosuccinimide, to form the 9α-bromo-11β-hydrin derivative, which is then ring-closed to an epoxide .
Industrial Production Methods: Industrial production of corticosteroids, including this compound, often starts from sapogenins like diosgenin. The process involves a combination of chemical and biotechnological methods to achieve the desired molecular transformations .
Chemical Reactions Analysis
Types of Reactions: 9,11-Dehydrodexamethasone acetate undergoes various chemical reactions, including:
Oxidation: Conversion to other oxidized derivatives.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Halogenation or other substitutions at specific positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: In chemistry, 9,11-Dehydrodexamethasone acetate is used as a reference compound for studying the reactivity and stability of glucocorticoids under different conditions .
Biology: In biological research, this compound is utilized to investigate the effects of glucocorticoids on cellular processes, including gene expression and signal transduction pathways .
Medicine: Medically, this compound is explored for its potential in treating inflammatory and autoimmune diseases due to its potent anti-inflammatory properties .
Industry: In the pharmaceutical industry, it serves as a precursor for the synthesis of other glucocorticoid drugs and is used in the formulation of topical and systemic medications .
Comparison with Similar Compounds
Dexamethasone: A widely used glucocorticoid with similar anti-inflammatory properties.
Prednisolone: Another glucocorticoid used for its anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A naturally occurring glucocorticoid with less potency compared to dexamethasone and its derivatives.
Uniqueness: 9,11-Dehydrodexamethasone acetate is unique due to its specific structural modifications, which confer enhanced stability and potency compared to other glucocorticoids. Its ability to undergo various chemical transformations also makes it a valuable compound for synthetic and medicinal chemistry .
Properties
IUPAC Name |
[2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5/c1-14-11-20-18-6-5-16-12-17(26)7-9-22(16,3)19(18)8-10-23(20,4)24(14,28)21(27)13-29-15(2)25/h7-9,12,14,18,20,28H,5-6,10-11,13H2,1-4H3/t14-,18-,20+,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPZMQVULRVUEU-PYAFTSMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)COC(=O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862466 | |
| Record name | (16alpha)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10106-41-9 | |
| Record name | (16α)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10106-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,11-Dehydrodexamethasone acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010106419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (16alpha)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-α,21-dihydroxy-16-α-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VAMOROLONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOW1NH1RMD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide](/img/structure/B42108.png)
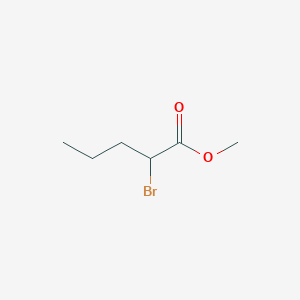
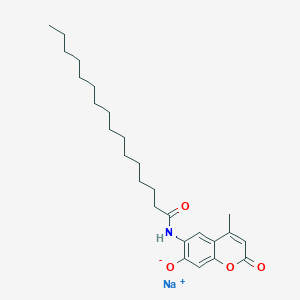
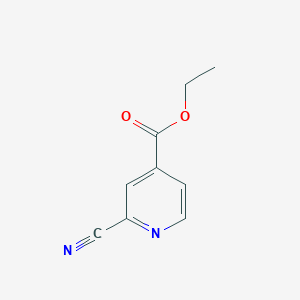
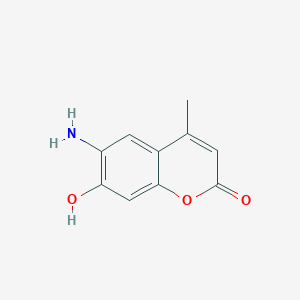
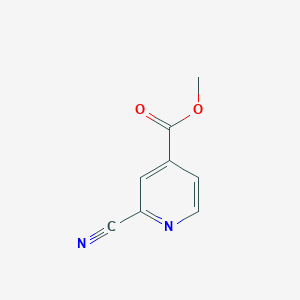
![(7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B42132.png)
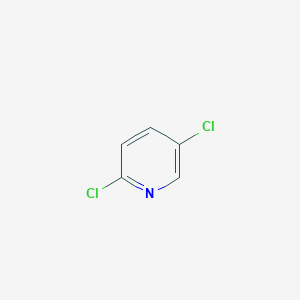
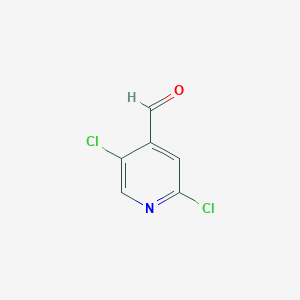
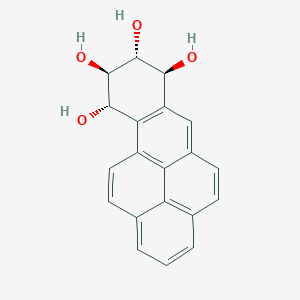
![(7S,9S)-9-acetyl-7-[tert-butyl(dimethyl)silyl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B42138.png)
